5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
Description
Infrared Spectroscopy
Infrared spectroscopy reveals characteristic absorption bands corresponding to key functional groups. The carbonyl (C=O) stretch of the pyrrolone ring appears as a strong signal near 1680 cm⁻¹, slightly downshifted compared to simple lactams due to conjugation with the dichloroaniline substituent. The hydroxymethyl group’s O-H stretch is observed as a broad peak around 3300 cm⁻¹, while N-H stretches from the aniline moiety and lactam nitrogen emerge near 3200–3400 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy
¹H nuclear magnetic resonance spectroscopy (600 MHz, DMSO-d6) assignments are as follows:
- The pyrrolone ring’s H3 proton resonates as a singlet at δ 6.25 ppm, deshielded by the adjacent carbonyl group.
- The hydroxymethyl group’s protons split into two distinct signals: the -CH2- protons appear as a doublet at δ 4.45 ppm (J=6.0 Hz), while the -OH proton is observed at δ 5.20 ppm (exchangeable with D2O).
- The dichloroaniline aromatic protons display a complex multiplet between δ 7.30–7.60 ppm, with meta-coupled protons (H2 and H6) at δ 7.58 ppm and ortho-coupled protons (H5) at δ 7.35 ppm.
¹³C nuclear magnetic resonance spectroscopy confirms the lactam carbonyl at δ 170.5 ppm and the dichloroaniline carbons at δ 120–140 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS-ESI) of the compound shows a molecular ion peak at m/z 315.0245 ([M+H]⁺), consistent with the molecular formula C11H9Cl2N2O2. Major fragmentation pathways include:
- Loss of the hydroxymethyl group (-31 Da), yielding a fragment at m/z 284.
- Cleavage of the C5-N bond, producing a dichloroaniline fragment at m/z 162.
Table 3: Summary of Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| Infrared | 1680 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 6.25 (s, 1H) | H3 of pyrrolone |
| ¹³C NMR | δ 170.5 | Lactam carbonyl |
| HRMS | m/z 315.0245 | [M+H]⁺ |
The spectroscopic data collectively validate the compound’s structure and provide a foundation for differentiating it from related pyrrolone derivatives. For instance, the absence of a signal near δ 2.5 ppm rules out methyl substituents commonly found in analogs like 3,4-dimethylpyrrolones.
Properties
CAS No. |
61610-36-4 |
|---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(4-9(8)13)14-11-6(5-16)3-10(17)15-11/h1-4,16H,5H2,(H,14,15,17) |
InChI Key |
QDBRGRJBKYKLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=CC(=O)N2)CO)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Multicomponent One-Pot Reactions in Water
A recent environmentally friendly method reported involves a three-component one-pot reaction in aqueous media at room temperature to synthesize functionally rich 2,3-dihydro-1H-pyrrol-2-ols, which are closely related to pyrrol-2-ones. This method uses catalytic surfactants such as sodium dioctylsulfosuccinate and sodium dodecyl sulfate to facilitate the reaction, yielding high product purity and yield with mild conditions and excellent atom economy.
- The reaction proceeds via imine formation, followed by a Mannich-type reaction and intramolecular N-cyclization.
- Water as a solvent enhances reaction rates and catalyst recyclability.
- This method is scalable to gram quantities and allows for diverse functional group compatibility.
This approach could be adapted for the synthesis of 4-(hydroxymethyl)-2H-pyrrol-2-one derivatives by selecting appropriate aldehyde and amine components, including 3,4-dichloroaniline for the anilino substituent.
Functionalization at the 4-Position: Hydroxymethyl Group
Hydroxymethylation via Aldehyde Addition or Hydroxylation
The hydroxymethyl group at the 4-position can be introduced by:
- Direct hydroxymethylation of the pyrrol-2-one ring using formaldehyde or related reagents under controlled conditions.
- Alternatively, starting from a 4-substituted pyrrolone intermediate, selective oxidation or reduction steps can yield the hydroxymethyl functionality.
- Use of mild bases and solvents such as pyridine or methanol facilitates these transformations without ring degradation.
Representative Experimental Data and Conditions
Mechanistic Insights
- The multicomponent reaction mechanism involves initial imine formation between an amine and aldehyde, followed by Mannich-type addition and intramolecular cyclization to form the pyrrol-2-one ring.
- The anilino substitution likely proceeds via nucleophilic attack on an activated pyrrolone intermediate bearing a good leaving group.
- Hydroxymethylation occurs through electrophilic addition of formaldehyde to the 4-position, stabilized by resonance in the lactam ring.
Summary and Recommendations
The preparation of this compound can be efficiently achieved by combining:
- Environmentally benign multicomponent aqueous synthesis of the pyrrol-2-one core.
- Strategic nucleophilic aromatic substitution to introduce the 3,4-dichloroanilino moiety.
- Controlled hydroxymethylation to functionalize the 4-position.
This synthetic route offers advantages in terms of yield, operational simplicity, and sustainability. Further optimization may involve catalyst recycling, solvent selection, and scale-up studies.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3,4-Dichlorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound is compared to structurally related pyrrol-2-one derivatives (Table 1):
Key Observations:
Substituent Effects on Melting Points :
- Chlorinated derivatives (e.g., 15m) exhibit higher melting points (209–212°C) compared to hydroxy-substituted analogs (16a: 138–141°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .
- The hydroxymethyl group in the target compound may reduce crystallinity compared to purely aromatic substituents, though experimental data are lacking.
Synthetic Yields: Electron-withdrawing groups (e.g., 4-chlorophenyl in 15m) correlate with lower yields (46%) compared to electron-donating groups (e.g., 4-hydroxyphenyl in 16a: 63%) . The dichloroanilino group in the target compound may further reduce yield due to steric hindrance or reduced reactivity.
Solubility and Reactivity: The hydroxymethyl group in the target compound could enhance aqueous solubility compared to non-polar substituents (e.g., phenyl in 16a), making it more amenable to biological applications. Fluorinated analogs (e.g., ) highlight how halogen electronegativity impacts electronic properties; chlorine’s larger atomic radius may increase steric effects compared to fluorine .
Biological Activity
5-(3,4-Dichloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound belonging to the pyrrolone class. Its unique structure, characterized by a pyrrole ring with a hydroxymethyl group and a dichloroaniline substituent, suggests potential applications in medicinal chemistry. This article explores its biological activities, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : CHClNO
- Molecular Weight : 236.654 g/mol
- CAS Number : 61610-42-2
Biological Activity Overview
Preliminary studies indicate that compounds within the pyrrolone class, including this compound, exhibit a range of biological activities. Key areas of interest include:
- Anticancer Activity
- Antimicrobial Activity
Anticancer Activity
Research has demonstrated that derivatives of pyrrolones can exhibit significant anticancer properties. A study involving various compounds similar to this compound evaluated their effects on A549 human lung adenocarcinoma cells.
Findings:
- Compounds were tested at a concentration of 100 µM for 24 hours.
- The MTT assay was used to evaluate cell viability post-treatment.
| Compound | Viability (%) | Remarks |
|---|---|---|
| This compound | TBD | Under investigation |
| Cisplatin (Control) | 34% | Standard chemotherapeutic agent |
Case Study : In vitro tests showed that certain derivatives reduced A549 cell viability significantly compared to controls. The structure-dependent activity suggests that modifications to the compound could enhance its efficacy against cancer cells while minimizing toxicity to non-cancerous cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that this compound may be effective against multidrug-resistant strains of bacteria.
Findings:
- The compound was screened against various pathogens including Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | TBD | Potential effectiveness against resistant strains |
| Escherichia coli | TBD | Further studies required |
Case Study : A derivative demonstrated selective antimicrobial activity against multidrug-resistant S. aureus strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Disruption of bacterial cell wall synthesis , leading to cell lysis in susceptible strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
